L-Leucine-d10 L-Leucine-d10 L-Leucine-d10 is intended for use as an internal standard for the quantification of L-leucine by GC- or LC-MS. L-Leucine is an essential amino acid. It increases basal insulin secretion and decreases glucose-induced insulin release in INS-1E rat insulinoma cells when used at concentrations of 1, 5, and 10 mM. L-Leucine (1, 5, and 10 mM) decreases triglyceride levels and increases cholesterol accumulation in INS-1E cells. It stimulates skeletal muscle protein synthesis in exercised rats, as well as in food-deprived rats in an mTOR-dependent manner. Formulations containing L-leucine have been used as dietary supplements.

Brand Name: Vulcanchem
CAS No.: 106972-44-5
VCID: VC20750579
InChI: InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,4D,5D
SMILES: CC(C)CC(C(=O)O)N
Molecular Formula: C6H13NO2
Molecular Weight: 141.23 g/mol

L-Leucine-d10

CAS No.: 106972-44-5

Cat. No.: VC20750579

Molecular Formula: C6H13NO2

Molecular Weight: 141.23 g/mol

* For research use only. Not for human or veterinary use.

L-Leucine-d10 - 106972-44-5

Specification

Description L-Leucine-d10 is intended for use as an internal standard for the quantification of L-leucine by GC- or LC-MS. L-Leucine is an essential amino acid. It increases basal insulin secretion and decreases glucose-induced insulin release in INS-1E rat insulinoma cells when used at concentrations of 1, 5, and 10 mM. L-Leucine (1, 5, and 10 mM) decreases triglyceride levels and increases cholesterol accumulation in INS-1E cells. It stimulates skeletal muscle protein synthesis in exercised rats, as well as in food-deprived rats in an mTOR-dependent manner. Formulations containing L-leucine have been used as dietary supplements.

CAS No. 106972-44-5
Molecular Formula C6H13NO2
Molecular Weight 141.23 g/mol
IUPAC Name (2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid
Standard InChI InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,4D,5D
Standard InChI Key ROHFNLRQFUQHCH-ZWFPVXGPSA-N
Isomeric SMILES [2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N
SMILES CC(C)CC(C(=O)O)N
Canonical SMILES CC(C)CC(C(=O)O)N

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